N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(19-21-16-3-1-2-4-17(16)24-19)20-11-13-5-7-14(8-6-13)15-9-10-23-12-15/h1-10,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBBWJNWFBPUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide are best contextualized against analogous benzo[d]thiazole derivatives. Below is a detailed analysis:
Key Comparative Insights
Substituent Effects on Bioactivity The furan-3-yl-benzyl group in the target compound may confer enhanced π-π stacking or hydrogen-bonding capabilities compared to naphthalen-2-ylpropyl (Compound 14) or 4-methoxyphenylpropanamide (Compound 11) due to furan’s electron-rich heteroaromatic nature .
In contrast, Compound 11 achieves a high yield (59%) via PCl3/Et3N catalysis, suggesting that steric hindrance from the furan-benzyl group may complicate reactions .
Biological Performance
- While piperidinylbutoxy derivatives (e.g., 3j) show multitargeted activity (e.g., CNS modulation), the furan-substituted analog may prioritize anticancer applications due to similarities with kinase inhibitors in .
Structural Analogues
- Hybrids like N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide () share the furan-carboxamide motif but lack the benzo[d]thiazole core, highlighting the scaffold’s uniqueness in balancing lipophilicity and solubility .
Research Findings and Implications
- Synthetic Challenges : Lower yields in analogs like Compound 14 (21%) and 3j (44.2%) underscore the difficulty of introducing bulky substituents (e.g., naphthyl, piperidinyl) compared to smaller groups like methoxy or furan .
- Structure-Activity Relationships (SAR): The furan-3-yl group’s planar structure may improve binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) compared to non-aromatic substituents .
- Future Directions : Direct comparisons of the target compound’s kinase inhibitory potency against halogenated or alkoxy-substituted analogs (e.g., Compound 6) are warranted to validate SAR hypotheses .
Biological Activity
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a furan ring, a benzyl group, and a benzo[d]thiazole moiety. The synthesis typically involves multi-step organic reactions:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of Benzyl Group : Achieved via Friedel-Crafts alkylation.
- Attachment of Furan Ring : Accomplished through nucleophilic substitution reactions.
These synthetic routes are optimized for yield and purity, making the compound accessible for further biological evaluation .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Significant inhibitory effects against Mycobacterium tuberculosis and Staphylococcus aureus, indicating potential as an anti-tubercular and antibacterial agent .
- Antitumor Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in models involving breast cancer cell lines .
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), although specific data for this compound is limited .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound interacts with various biological targets, disrupting essential processes in pathogens or cancer cells.
- Biochemical Pathways : It affects multiple biochemical pathways, leading to its diverse pharmacological effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable solubility profiles in various solvents, which may enhance bioavailability. However, comprehensive toxicological assessments are necessary to establish safety for clinical use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between benzo[d]thiazole-2-carboxylic acid derivatives and furan-substituted benzyl amines under coupling agents like EDC/HOBt .
- Catalytic cyclization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing heterocyclic moieties .
- Optimization : Yields are maximized by controlling reaction parameters (e.g., temperature: 60–80°C, solvent: DMF or THF) and using catalysts like Pd/C for hydrogenation steps .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm connectivity of the furan, benzyl, and thiazole groups .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What functional groups influence its chemical reactivity?
- Methodological Answer :
- Furan ring : Prone to electrophilic substitution (e.g., halogenation) .
- Amide bond : Susceptible to hydrolysis under acidic/basic conditions; stability studies at varying pH (2–12) guide storage protocols .
- Benzothiazole core : Participates in π-π stacking interactions, relevant for biological target binding .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents on the furan (e.g., 3- vs. 2-position) or benzothiazole (e.g., electron-withdrawing groups) .
- Biological assays : Test derivatives in enzyme inhibition (e.g., COX-2) or antiproliferative assays (e.g., MTT on cancer cell lines) .
- Computational docking : Use Schrödinger Suite or AutoDock to correlate substituent effects with binding affinity to targets like kinases .
Q. What computational methods are suitable for modeling its electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Solvent effects : Polarizable Continuum Model (PCM) simulates solvation energy in DMSO or water .
- Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. How do researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., cell line: HeLa vs. MCF-7; IC₅₀ protocols) .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity .
- Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement in conflicting models .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Methodological Answer :
- Pharmacokinetic profiling : Conduct ADMET studies in rodents to assess bioavailability and hepatic clearance .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and reduce off-target effects .
- Dose escalation : Determine MTD (maximum tolerated dose) in BALB/c mice using OECD guidelines .
Data-Driven Analysis
Q. How are stability and degradation pathways studied under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative stress (H₂O₂) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life in simulated gastric fluid .
Q. What experimental and computational approaches validate target binding?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories using AMBER .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
